

Biotin-PEG5-Amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Biotin-PEG5-Amine*

Cat. No.: *B606143*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG5-Amine is a versatile bifunctional linker molecule integral to modern bioconjugation, diagnostics, and drug delivery research. This technical guide provides an in-depth overview of its core properties, detailed experimental protocols for its application, and visualizations of its role in key scientific workflows. The molecule consists of a biotin moiety, a polyethylene glycol (PEG) spacer with five ethylene glycol units, and a terminal primary amine group. This unique structure imparts valuable characteristics: the biotin group provides a high-affinity binding site for streptavidin and avidin, the hydrophilic PEG spacer enhances solubility and reduces steric hindrance, and the primary amine allows for covalent conjugation to various functional groups.

Core Properties of Biotin-PEG5-Amine

The physicochemical properties of **Biotin-PEG5-Amine** are critical for its application in sensitive biological systems. The following table summarizes key quantitative data for this compound.

Property	Value	Source(s)
Chemical Formula	C ₂₂ H ₄₂ N ₄ O ₇ S	[1]
Molecular Weight	506.66 g/mol	[1]
Exact Mass	506.2774	[1]
Purity	>95% - >98%	[1][2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.	
Spacer Arm Length	The PEG5 linker provides a significant spacer to minimize steric hindrance in binding interactions.	

Key Applications

Biotin-PEG5-Amine's unique trifecta of a high-affinity tag, a flexible hydrophilic spacer, and a reactive handle makes it suitable for a wide range of applications in research and drug development:

- **Biotinylation:** The primary amine allows for the straightforward biotinylation of proteins, peptides, antibodies, and other biomolecules containing accessible carboxyl groups or other reactive sites. This is fundamental for use in various assays such as ELISA, Western blotting, and immunohistochemistry.
- **PROTAC® Synthesis:** It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

- **Targeted Drug Delivery:** The biotin moiety can be used to target drugs or imaging agents to cells or tissues that overexpress biotin receptors or have been pre-targeted with streptavidin-conjugated antibodies. The PEG spacer enhances the pharmacokinetic properties of the conjugate.
- **Affinity Purification:** Immobilized avidin or streptavidin can be used to capture and purify molecules that have been conjugated with **Biotin-PEG5-Amine**.
- **Surface Modification:** The amine group can be used to attach the biotin-PEG linker to surfaces, such as nanoparticles or microplates, for various diagnostic and research applications.

Experimental Protocols

Protocol 1: General Procedure for Biotinylating a Protein using EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of **Biotin-PEG5-Amine** to carboxyl groups on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- Target protein with accessible carboxyl groups
- **Biotin-PEG5-Amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation/Reaction Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer (0.1 M, pH 4.5-6.0) or Phosphate Buffered Saline (PBS, amine-free, pH 7.2-7.4)
- Quenching Solution: Tris or glycine buffer (e.g., 1 M, pH 7.5)
- Desalting column or dialysis cassette for purification

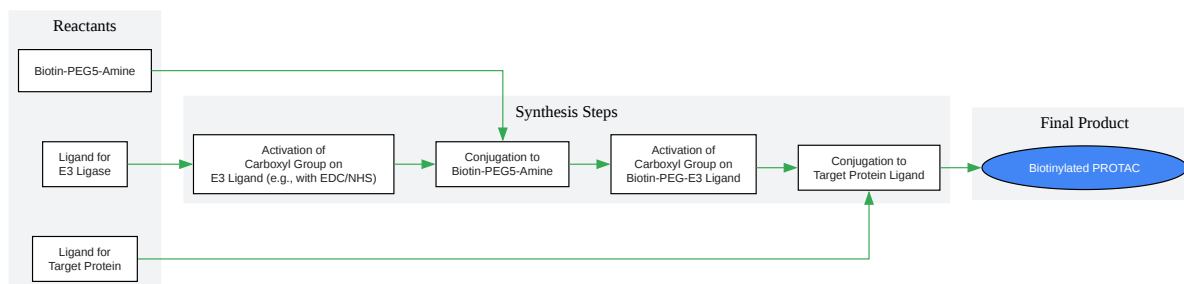
Procedure:

- **Protein Preparation:** Dissolve the protein to be biotinylated in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines.
- **Reagent Preparation (prepare fresh):**
 - Dissolve **Biotin-PEG5-Amine** in DMSO or DMF to a stock concentration of 10-50 mM.
 - Dissolve EDC and NHS (or Sulfo-NHS) in the Activation/Reaction Buffer to a stock concentration of 100 mM each.
- **Activation of Carboxyl Groups:**
 - Add a 10- to 20-fold molar excess of EDC and NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature.
- **Conjugation Reaction:**
 - Add a 20- to 50-fold molar excess of the dissolved **Biotin-PEG5-Amine** to the activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C.
- **Quenching the Reaction:** Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
- **Purification:** Remove excess, unreacted **Biotin-PEG5-Amine** and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
- **Characterization:** Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Visualizing Workflows and Pathways

PROTAC® Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC® molecule using **Biotin-PEG5-Amine** as a linker.

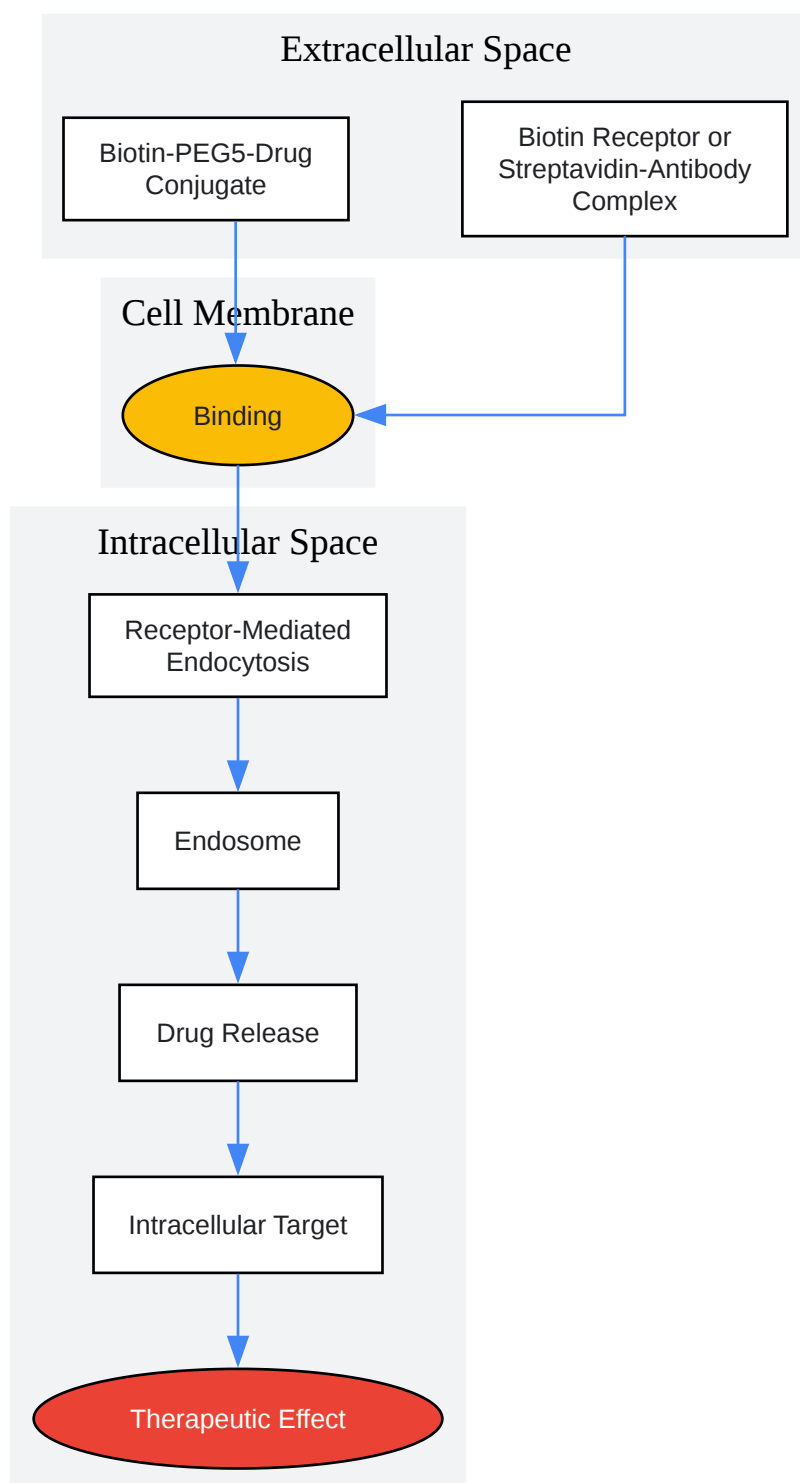


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Caption: Workflow for PROTAC® synthesis using **Biotin-PEG5-Amine**.

Targeted Drug Delivery Mechanism

This diagram illustrates a conceptual signaling pathway for targeted drug delivery utilizing a biotinylated therapeutic agent.



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Caption: Targeted drug delivery via a biotinylated conjugate.

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